molecular formula C42H78N16O11 B12300505 Tuftsinyltuftsin

Tuftsinyltuftsin

Cat. No.: B12300505
M. Wt: 983.2 g/mol
InChI Key: GCQKMLBIJULQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tuftsinyltuftsin is a synthetic peptide known for its potent immunostimulatory activity. As a tetrapeptide derivative, it is hypothesized to enhance macrophage and phagocyte function, making it a valuable tool for immunological research. Its primary research applications include the study of innate immune system activation, investigation of anti-tumor and anti-infective mechanisms, and exploration of novel immunotherapeutic strategies. The compound is believed to act by binding to specific receptors on immune cells, triggering a cascade of intracellular signaling events that lead to increased phagocytosis and microbial killing. This product is supplied as a high-purity lyophilized powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C42H78N16O11

Molecular Weight

983.2 g/mol

IUPAC Name

2-[[1-[6-amino-2-[[2-[[2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C42H78N16O11/c1-23(59)31(45)36(64)53-26(11-3-5-17-43)38(66)57-21-9-15-29(57)34(62)52-25(13-7-19-50-41(46)47)33(61)56-32(24(2)60)37(65)54-27(12-4-6-18-44)39(67)58-22-10-16-30(58)35(63)55-28(40(68)69)14-8-20-51-42(48)49/h23-32,59-60H,3-22,43-45H2,1-2H3,(H,52,62)(H,53,64)(H,54,65)(H,55,63)(H,56,61)(H,68,69)(H4,46,47,50)(H4,48,49,51)

InChI Key

GCQKMLBIJULQQS-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N)O

Origin of Product

United States

Synthetic Methodologies and Chemical Biology Approaches for Tuftsinyltuftsin

Derivatization and Analog Design Strategies for Tuftsinyltuftsin

Derivatization and analog design are critical for exploring the full potential of this compound in research. By systematically modifying its structure, researchers can investigate structure-activity relationships, improve stability, and create novel molecular probes.

The synthesis of this compound analogs involves the site-specific chemical modification of the peptide backbone or amino acid side chains. researchgate.net The presence of two threonine, two lysine (B10760008), and two arginine residues provides multiple reactive sites for modification.

Common modification strategies include:

Amino Acid Substitution : Replacing one or more of the L-amino acids with their D-isomers can increase resistance to enzymatic degradation. Non-natural amino acids can also be incorporated to introduce new chemical functionalities. lifetein.com

Side-Chain Modification : The primary amine on the side chain of lysine is a common target for modification. It can be used as a handle to attach other molecules or to create branched peptide structures. researchgate.net For example, an internal lysine residue can be protected with a differentially labile protecting group (e.g., Fmoc) during a Boc-strategy synthesis, allowing for its selective deprotection and subsequent modification while the peptide is still on the resin. researchgate.net

Peptide Stapling : For conformational stabilization, covalent bridges can be introduced between amino acid side chains. For instance, a cooperative stapling method using formaldehyde (B43269) can create a cyclic structure between lysine and a nearby tyrosine or arginine residue, which could be applied to analogs of this compound. thieme-connect.de

Conjugating this compound to other molecules is a powerful strategy for developing targeted therapeutics or biological probes. The peptide can serve as a vector to deliver a cargo molecule to cells that express its receptor. The synthesis of such conjugates typically involves linking the peptide to another molecule via a stable covalent bond.

Research on Tuftsin (B1682037) and its analogs has demonstrated the synthesis of various conjugates:

Conjugation to Cytotoxic Agents : Tuftsin has been conjugated to anticancer agents like batracylin or DNA-intercalating agents like acridine (B1665455) and anthraquinone (B42736) derivatives. nih.govnih.gov A common synthetic route involves forming a stable amide bond between the free N-terminal amino group of the peptide and a carboxylic acid group on the cytotoxic molecule, often facilitated by a coupling agent. nih.govnih.gov

Conjugation to Oligonucleotides : Peptide-siRNA conjugates are being explored for targeted gene silencing. researchgate.net Synthesis can be achieved by incorporating a modification into the oligonucleotide that allows for subsequent conjugation to the peptide. For example, an internal amino-modification can be introduced into an siRNA strand, which then serves as an attachment point for a peptide like this compound. researchgate.net

Table 3: Examples of Tuftsin-Based Conjugates and Synthetic Linkages
Conjugated MoleculePurposeSynthetic Linkage ExampleReference
AcridineAnticancer agentAmide bond between the N-terminus of Tuftsin and a carboxyl group on the acridine derivative. nih.gov
BatracylinAnticancer agentAmide bond formed between the N-terminus of Tuftsin and the carboxyl group of batracylin using T3P as a coupling agent. nih.gov
AnthraquinoneCytotoxic agentDirect connection of the N-terminal group of the peptide to the anthraquinone ring. nih.gov
siRNAGene silencingAmide bond formed via a pH-controlled linker between an amino-modified siRNA and the peptide. researchgate.net

Purification and Characterization Methodologies in this compound Synthesis

The successful synthesis of this compound necessitates rigorous purification and characterization to ensure the desired product's identity, purity, and structural integrity. The methodologies employed are critical for separating the target peptide from impurities and for confirming that the synthesized molecule conforms to the expected chemical structure.

Purification of this compound

High-performance liquid chromatography (HPLC) is the cornerstone technique for the purification of synthetic peptides like this compound. nih.gov This method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For peptide purification, reversed-phase HPLC (RP-HPLC) is the most widely used mode. nih.govresearchgate.net In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Peptides are eluted by a gradient of increasing organic solvent concentration, typically acetonitrile, in an aqueous buffer system, often containing an ion-pairing agent like trifluoroacetic acid (TFA). protocols.io

The purification process for this compound would typically involve an initial analysis of the crude synthetic product on an analytical RP-HPLC column to develop an optimal separation method. peptide.com Subsequently, this method is scaled up to a preparative or semi-preparative column to isolate larger quantities of the pure peptide. peptide.comnih.gov Fractions are collected as the peptide elutes from the column, and these are then analyzed for purity. nih.gov Fractions containing the pure this compound are pooled and lyophilized to obtain the final product as a dry powder. peptide.com

Table 1: Illustrative RP-HPLC Parameters for this compound Purification

Parameter Analytical Scale Preparative Scale
Column C18, 4.6 x 150 mm, 5 µm C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile 0.1% TFA in Acetonitrile
Gradient 5-65% B over 30 min 15-55% B over 40 min
Flow Rate 1.0 mL/min 20.0 mL/min
Detection UV at 220 nm UV at 220 nm and 280 nm
Sample Load ~0.1 mg 50-100 mg

Characterization of this compound

Following purification, a suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the characterization of synthetic peptides. nih.govspringernature.com It provides a highly accurate measurement of the molecular weight of the peptide, which can be used to confirm its identity. nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. nih.gov For this compound, the expected molecular weight would be compared to the experimentally determined value. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. resolvemass.calcms.cz

Amino Acid Analysis (AAA)

Amino acid analysis is a highly accurate method for determining the amino acid composition of a peptide. nih.govnih.gov The purified peptide is hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified. nih.govnih.govlibretexts.org This technique verifies that the correct amino acids are present in the correct ratios, providing strong evidence for the peptide's identity. biosynth.com

Table 2: Expected vs. Hypothetical Experimental Amino Acid Analysis Data for this compound

Amino Acid Theoretical Ratio Experimental Ratio (Example)
Threonine (Thr) 2 1.98
Lysine (Lys) 2 2.03
Proline (Pro) 2 2.01
Arginine (Arg) 2 1.99

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. nmims.eduuq.edu.au For a molecule like this compound, NMR can provide detailed information about its conformation. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to assign proton resonances and determine spatial proximities between atoms, respectively. nmims.eduuzh.chyoutube.com This data is crucial for building a structural model of the peptide.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Trifluoroacetic acid
Threonine
Lysine
Proline

Molecular Recognition and Receptor Interactions of Tuftsinyltuftsin

Tuftsinyltuftsin Binding to Specific Cellular Receptors

The interaction between this compound and its receptors is a critical event that triggers its immunomodulatory effects. This binding is characterized by specific molecular recognition, where the three-dimensional structure of the peptide fits into a corresponding binding pocket on the receptor protein.

Receptor-ligand binding is a dynamic process involving the formation and dissociation of the ligand-receptor complex over time. The kinetics of this interaction are defined by two primary rate constants: the association rate constant (k_on) and the dissociation rate constant (k_off). nih.govresearchgate.net

Association Rate (k_on): This constant represents the rate at which this compound binds to its receptor to form a complex. It is dependent on factors such as the concentration of both the ligand and the receptor, as well as the diffusion and orientation of the molecules. wikipedia.orgyoutube.com

Dissociation Rate (k_off): This constant represents the rate at which the this compound-receptor complex breaks apart. It is a measure of the stability of the complex; a slower dissociation rate indicates a more stable and prolonged interaction. wikipedia.orgyoutube.com

The ratio of these two rates (k_off/k_on) determines the equilibrium dissociation constant (K_d), which is a measure of the affinity of the ligand for its receptor. A lower K_d value signifies a higher binding affinity. researchgate.net While the precise kinetic parameters (k_on, k_off, and K_d) for this compound have not been extensively detailed in publicly available literature, the principles of receptor-ligand kinetics provide the framework for understanding its dynamic interaction with cellular targets. wikipedia.orgupc.edu Time-dependent models are crucial for analyzing the dynamic behavior of receptor species under non-equilibrium conditions that often occur in physiological systems. upc.edu

A key aspect of this compound's design is its dimeric structure. Research into multimeric forms of Tuftsin (B1682037) and its analogs suggests that this structural modification significantly enhances binding affinity. Competition binding experiments have demonstrated that dimeric and tetrameric forms of a Tuftsin analog, TKPPR, exhibit a greatly increased affinity for the receptor Neuropilin-1 compared to the monomeric form. nih.gov This suggests that the presence of two binding motifs in a single molecule, as in this compound, allows for a more stable and avid interaction with the receptor, likely through cooperative binding or an increased probability of receptor engagement.

This enhanced affinity is a critical factor in the potency of a ligand. nih.gov By binding more tightly and potentially for a longer duration to its receptor, this compound may elicit a more robust or sustained biological response compared to an equivalent concentration of monomeric Tuftsin.

Table 1: Inferred Receptor Affinity Comparison

Compound Structure Expected Relative Affinity for Neuropilin-1 Rationale
Tuftsin Monomer (TKPR) Baseline Standard single-site binding.
This compound Dimer (TKPR-TKPR) Greatly Increased Dimerization of Tuftsin-like peptides has been shown to significantly enhance binding affinity to Neuropilin-1. nih.gov
TKPPR Analog Monomer (TKPPR) Higher than Tuftsin A known higher affinity antagonist. nih.gov

This table is based on findings from Tuftsin analogs, suggesting a similar principle applies to this compound.

Recent research has identified Neuropilin-1 (Nrp1) as a key receptor for Tuftsin on the surface of various cells, including macrophages, microglia, and endothelial cells. nih.govresearchgate.netnih.gov Nrp1 is a single-pass transmembrane glycoprotein that plays diverse roles in angiogenesis, axonal guidance, and immunity. nih.gov Given that dimeric Tuftsin analogs show high affinity for Nrp1, it is the primary candidate receptor for this compound. nih.gov Tuftsin has been shown to bind specifically to Nrp1 and not its homolog, Nrp2. nih.gov

Nrp1 has a very short intracellular domain and typically functions as a co-receptor, associating with other signaling receptors to transduce signals across the cell membrane. nih.gov For Tuftsin, Nrp1 has been shown to signal through the transforming growth factor-beta (TGFβ) pathway by associating with the TGFβ receptor-1 (TβR1). nih.govresearchgate.net Therefore, the receptor complex for this compound likely involves a primary binding interaction with Nrp1, followed by the recruitment of co-receptors like TβR1 to initiate intracellular signaling cascades. Other ligands for Nrp1 include vascular endothelial growth factor (VEGF) and semaphorins. nih.govembopress.org The binding site for Tuftsin on Nrp1 partially overlaps with a binding region for a VEGF-blocking antibody. embopress.org

Ligand-Receptor Interaction Studies of this compound

The characterization of the binding between a ligand like this compound and its receptor is fundamental to understanding its pharmacology. This is achieved through various in vitro techniques, broadly categorized as those requiring labeled ligands and those that are label-free.

Radioligand binding assays are a gold standard for quantifying ligand-receptor interactions due to their high sensitivity and robustness. giffordbioscience.com These assays utilize a radioactively labeled version of a ligand (e.g., labeled with tritium ³H or iodine ¹²⁵I) to measure its binding to receptors in cell membranes or whole cells. slideshare.netnih.gov

There are three main types of radioligand binding assays that could be applied to study this compound:

Saturation Assays: These experiments involve incubating receptors with increasing concentrations of a radiolabeled this compound. By measuring the amount of bound radioligand at each concentration, one can determine the receptor density (B_max) and the equilibrium dissociation constant (K_d) of the radioligand, which indicates its affinity. giffordbioscience.comnih.gov

Competition Assays: In these assays, a fixed concentration of radiolabeled ligand is co-incubated with varying concentrations of an unlabeled competitor (e.g., unlabeled this compound, Tuftsin, or other analogs). This allows for the determination of the relative binding affinities (expressed as K_i or IC₅₀ values) of the unlabeled compounds. nih.govgiffordbioscience.com This method would be ideal for directly comparing the affinity of this compound to Tuftsin.

Kinetic Assays: These assays measure the rate of association and dissociation of the radioligand over time. This provides direct measurements of the k_on and k_off values, offering a more detailed understanding of the binding dynamics. giffordbioscience.comnih.gov

These studies provide quantitative data on receptor number and ligand affinity, which are essential for understanding the molecular pharmacology of this compound. springernature.comnih.gov

Label-free assays offer a significant advantage by allowing the study of molecular interactions in real-time without the need to chemically modify the ligand, which can sometimes alter its binding properties. malvernpanalytical.commalvernpanalytical.com These techniques typically rely on optical or acoustic biosensors to detect changes in physical properties upon binding. nih.gov

Prominent label-free methods for studying this compound-receptor interactions include:

Surface Plasmon Resonance (SPR): SPR is a widely used optical technique that measures changes in the refractive index on a sensor surface where a receptor (e.g., Nrp1) is immobilized. When this compound is flowed over the surface and binds to the receptor, the change in mass at the surface is detected in real-time. This allows for the precise determination of k_on, k_off, and K_d. nih.govnih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur when a ligand and receptor interact. It is a solution-based technique that provides a complete thermodynamic profile of the binding interaction, including affinity (K_d), stoichiometry (n), and enthalpy (ΔH). malvernpanalytical.com

Other Biosensor Technologies: Other label-free platforms, such as those based on bio-layer interferometry (BLI) or electrical impedance, can also provide kinetic and affinity data for ligand-receptor interactions. nih.govmdpi.com

These label-free methods are powerful tools for characterizing the binding of this compound to its native, unmodified receptors, providing biologically relevant data on the affinity and kinetics of the interaction. malvernpanalytical.commalvernpanalytical.com

Role of Membrane Components (e.g., Sialic Acid) in this compound Binding

The interaction of this compound with its target cell receptors is a nuanced process influenced by various components of the cell membrane. Among these, sialic acid residues on glycoproteins and glycolipids play a significant, albeit indirectly characterized, role in the molecular recognition and binding of this octapeptide. While much of the direct research has focused on its parent compound, Tuftsin, the findings provide a foundational understanding applicable to this compound, an analogue designed for enhanced stability and prolonged biological activity.

Sialic acids are terminal monosaccharides on the carbohydrate chains of glycoproteins and glycolipids, contributing to the negative surface charge of cells. Their presence is crucial for the full biological activity of Tuftsin, and by extension, is believed to be important for this compound. The positively charged residues of Tuftsin and its analogues are thought to interact with these negatively charged sialic acid moieties, facilitating the initial binding to the cell surface.

Research has demonstrated that the enzymatic removal of sialic acid from the surface of polymorphonuclear (PMN) phagocytes significantly diminishes or completely abolishes the stimulation of phagocytic activity by Tuftsin. This suggests that sialic acid acts as a critical binding site or a necessary co-factor for the peptide's function.

Detailed Research Findings

While specific studies detailing the direct interaction of this compound with membrane components are limited, research on Tuftsin and its analogues provides valuable insights. One study that compared the binding of Tuftsin and its analogues found the following order of binding affinity to receptors: Tuftsin > [Glu]2-tuftsin > [Pro-Pro3]-tuftsin > this compound. This indicates that while this compound is a potent biological agent, its direct binding affinity to the receptor may be lower than that of the native Tuftsin.

The precise reasons for this difference in binding affinity are not fully elucidated but may be related to the conformational changes and steric hindrance introduced by the dimerization of the Tuftsin molecule to form this compound. The larger size of the octapeptide might influence its orientation and interaction with the binding pocket of the receptor and the surrounding membrane components, including sialic acid residues.

The following table summarizes the key findings related to the interaction of Tuftsin and its analogues with cell membrane components:

CompoundKey FindingImplication for this compound Binding
Tuftsin Sialic acid on phagocytes is essential for maximal stimulation of phagocytosis.Sialic acid is likely a key initial contact point for this compound, facilitating its localization to the receptor.
Tuftsin Treatment of cells with neuraminidase (an enzyme that cleaves sialic acid) abolishes the phagocytic stimulation by Tuftsin.The integrity of sialic acid residues on the cell surface is critical for the biological activity of this compound.
Tuftsin Analogues Binding affinity to receptors varies among different analogues.The structural modifications in this compound, while enhancing stability, may alter its binding kinetics and affinity compared to Tuftsin.

It is hypothesized that the initial electrostatic interaction between the positively charged this compound and the negatively charged sialic acids concentrates the peptide on the cell surface, thereby increasing the probability of its engagement with the specific Tuftsin receptor. This "docking" mechanism is a common feature in the interaction of many signaling molecules with their cellular targets.

Intracellular Signaling Pathways Modulated by Tuftsinyltuftsin

Enzymatic Processing and Metabolism of Tuftsinyltuftsin

Interactions of this compound with Tissue Aminopeptidases

This compound, an octapeptide composed of two Tuftsin (B1682037) (Thr-Lys-Pro-Arg) molecules linked together, was synthesized with the specific goal of increasing resistance to enzymatic degradation. researchgate.netnactem.ac.uk The parent tetrapeptide, Tuftsin, is susceptible to cleavage by tissue aminopeptidases, which can lead to the formation of the tripeptide Lys-Pro-Arg. This resulting tripeptide acts as a Tuftsin inhibitor, thus limiting its biological activity. nactem.ac.ukdtic.mil

Research indicates that the creation of the dimeric form, this compound, was a strategic approach to minimize the formation of this inhibitory tripeptide. researchgate.netnactem.ac.uk By doubling the peptide chain, the molecule exhibits greater stability against the action of these enzymes, theoretically allowing for a more sustained biological effect compared to its monomeric precursor. dtic.mil This enhanced resistance to degradation is a key feature of this compound's design and metabolism.

While Tuftsin has been linked to various signaling pathways, including the modulation of TGF-β, cGMP, and Ca2+ signaling through the neuropilin-1 (Nrp1) receptor, there is no direct evidence in the available literature to confirm that this compound initiates the same or similar downstream intracellular cascades. amazonaws.com Without specific studies on the receptor activation, downstream signaling, and modulation of specific pathways by this compound, any detailed discussion on these topics would be speculative.

Further research is required to elucidate the specific mechanisms of action of this compound at the molecular level, including its receptor interactions and the subsequent intracellular signaling events it may trigger.

Other Enzyme-Mediated Modifications of this compound

Beyond its interaction with signaling receptors, this compound, like its monomeric precursor, is subject to various enzyme-mediated modifications that can influence its activity, stability, and bioavailability. These modifications primarily involve enzymatic degradation and synthetic modifications such as glycosylation.

The enzymatic release of the parent molecule, Tuftsin, from the Fc region of immunoglobulin G is a well-characterized process involving two key enzymes. Initially, tuftsin-endocarboxypeptidase cleaves the heavy chain of IgG. wikipedia.org Subsequently, carboxypeptidase β acts on the exposed C-terminus to release the active Tuftsin tetrapeptide. wikipedia.org Once in circulation, Tuftsin is susceptible to degradation by various peptidases, including leucine (B10760876) aminopeptidase (B13392206) and carboxypeptidase B, which can cleave the peptide and inactivate it. mostwiedzy.pl It is highly probable that this compound is also a substrate for similar proteases.

In addition to degradation, synthetic modifications have been explored to enhance the properties of Tuftsin and its analogs. One such modification is glycosylation, the enzymatic or chemical attachment of sugar moieties. nih.govnih.gov Studies have described the synthesis of Tuftsin derivatives with a 2-acetamido-2-deoxy-D-galactopyranosyl unit attached to the threonine residue. nih.gov This type of modification can significantly impact the peptide's physicochemical properties, potentially affecting its stability, solubility, and receptor-binding affinity. lifetein.com While not extensively studied for this compound specifically, glycosylation represents a potential enzymatic modification that could alter its biological function.

Other potential, though less documented, enzyme-mediated modifications for peptides like this compound include phosphorylation and acetylation. Phosphorylation, the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a common post-translational modification that can act as a molecular switch to regulate protein activity. lifetein.comsigmaaldrich.com Acetylation, the addition of an acetyl group, typically at the N-terminus or on lysine (B10760008) residues, can affect protein stability and interactions. nih.gov While specific enzymes that phosphorylate or acetylate Tuftsin have not been identified, these modifications are common in biological systems and could potentially play a role in the regulation of this compound's activity.

Enzyme-Mediated Modifications Relevant to Tuftsin and its Analogs
Modification TypeEnzymes Involved (Example)Potential Effect on Tuftsin/Tuftsinyltuftsin
Proteolytic Cleavage (Degradation)Leucine aminopeptidase, Carboxypeptidase BInactivation of the peptide
GlycosylationGlycosyltransferases (synthetic context)Altered stability, solubility, and receptor binding
PhosphorylationProtein kinases (hypothetical)Modulation of biological activity (activation/inactivation)
AcetylationAcetyltransferases (hypothetical)Altered stability and molecular interactions

Immunological and Cellular Responses Elicited by Tuftsinyltuftsin

Macrophage Activation and Phenotypic Modulation by Tuftsin (B1682037)

Tuftsin exerts a profound influence on macrophages, key cells of the innate immune system. It binds to specific receptors on the macrophage surface, initiating a cascade of intracellular events that lead to cellular activation and modulation of their functional state. taylorandfrancis.comnih.gov This activation enhances the macrophage's ability to respond to pathogenic threats and contributes to the regulation of the broader immune response.

One of the most well-documented functions of Tuftsin is its ability to stimulate the phagocytic activity of macrophages. taylorandfrancis.comnih.gov Phagocytosis is a critical process where macrophages engulf and digest cellular debris, pathogens, and foreign substances. Tuftsin enhances this function, effectively increasing the rate at which macrophages can clear infections and other harmful materials. taylorandfrancis.com The peptide binds to specific receptors on mononuclear phagocytic cells, augmenting a broad spectrum of their activities, with phagocytosis being a primary outcome. taylorandfrancis.com This stimulation is a key component of Tuftsin's role as an immunomodulating agent.

Table 1: Summary of Tuftsin's Effect on Macrophage Phagocytic Activity

Cell Type Compound Observed Effect on Phagocytosis
Macrophages Tuftsin Stimulation / Enhancement
Neutrophils Tuftsin Stimulation / Enhancement

Beyond phagocytosis, Tuftsin can activate macrophages to exert cytostatic activity, which is the ability to inhibit the proliferation of other cells, particularly tumor cells. nih.gov Research has shown that peritoneal macrophages from mice treated with Tuftsin demonstrate this cytostatic capability. nih.gov The effect, however, can be complex; depending on the concentration of macrophages and the dose of Tuftsin, the outcome can range from inhibition to, paradoxically, stimulation of tumor cell growth. nih.gov This dual potential highlights the nuanced role of macrophage activation in controlling cell proliferation. Studies also indicate that Tuftsin can restore the impaired cytostatic capacity of macrophages that is sometimes observed with aging. nih.gov

Macrophage polarization is the process by which these cells adopt distinct functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-repair (M2). wikipedia.org Tuftsin appears to play a role in directing this polarization. Some evidence suggests that Tuftsin can activate macrophages and induce an M1-type polarization, which is associated with host defense against pathogens and anti-tumor activity. taylorandfrancis.com

Conversely, other studies have reported that Tuftsin can induce an anti-inflammatory M2 shift in microglia (the resident macrophages of the central nervous system). nih.gov This action is mediated through its binding to the Neuropilin-1 receptor and subsequent signaling via the canonical TGFβ pathway. nih.gov Furthermore, Tuftsin-modified nanoparticles have been explored for their ability to repolarize macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 state in therapeutic contexts. taylorandfrancis.com This suggests that the effect of Tuftsin on macrophage polarization may be highly dependent on the specific microenvironment and cellular context.

Neutrophil Function and Regulation by Tuftsin

Neutrophils are the most abundant type of white blood cell and form an essential part of the innate immune system. Tuftsin is known to bind to and stimulate various functions of these granulocytes, playing a critical role in the initial response to infection. nih.govnih.gov

The respiratory burst is a key bactericidal mechanism of phagocytes, involving the rapid release of reactive oxygen species (ROS), such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂), to kill pathogens. wikipedia.orgnih.gov While direct studies on Tuftsinyltuftsin are lacking, research on a modified analogue, Tuftsin-M, demonstrated its capacity to induce a respiratory burst in peritoneal exudate cells, which include both macrophages and neutrophils. nih.gov This study showed that Tuftsin-M administration led to enhanced levels of superoxide, hydrogen peroxide, and the enzyme NADPH oxidase, which is responsible for ROS production. nih.gov The magnitude of this oxidative burst was directly dependent on the dose of the peptide. nih.gov This indicates that Tuftsin analogues can significantly amplify the microbicidal power of phagocytes.

Table 2: Effects of a Tuftsin Analogue on Respiratory Burst Components

Compound Analyte Observed Effect
Tuftsin-M Superoxide (O₂⁻) Increased Production
Tuftsin-M Hydrogen Peroxide (H₂O₂) Increased Production
Tuftsin-M NADPH Oxidase Enhanced Levels
Tuftsin-M Myeloperoxidase Enhanced Levels
Tuftsin-M Superoxide Dismutase Unchanged
Tuftsin-M Catalase Unchanged

Data derived from studies on peritoneal exudate cells. nih.gov

Neutrophil motility and migration are fundamental to their function, enabling them to travel from the bloodstream to sites of infection or inflammation. frontiersin.org Tuftsin has been shown to stimulate these processes. taylorandfrancis.comnih.gov By enhancing the movement of neutrophils, Tuftsin facilitates a more rapid and robust accumulation of these first-responder cells at locations where they are needed to combat invading pathogens. taylorandfrancis.com This chemoattractant-like effect complements its role in activating the direct effector functions of neutrophils, ensuring that the immune response is both swift and potent.

Following a comprehensive search for scientific literature focused specifically on the chemical compound “this compound,” it has been determined that there is insufficient available data to generate the detailed article as requested in the provided outline.

The conducted searches did not yield specific research findings on the immunological and cellular responses elicited by this compound, including its regulation of neutrophil effector functions, its interaction with lymphocyte and monocyte receptors, or its distinct immunomodulatory activities in research models.

The vast majority of available scientific information pertains to the parent compound, Tuftsin. While Tuftsin has been studied for its effects on various immune cells, including neutrophils, monocytes, and lymphocytes, this information cannot be accurately extrapolated to this compound without direct scientific evidence.

To ensure the generation of a scientifically accurate and non-hallucinatory response, and in strict adherence to the instruction to focus solely on this compound, the requested article cannot be created at this time due to the absence of specific research data for this compound in the public domain.

Advanced Research Models and Methodologies in Tuftsinyltuftsin Studies

In Vitro Cellular and Biochemical Models for Tuftsinyltuftsin Research

In vitro models provide a controlled environment to dissect the cellular and biochemical effects of this compound, offering insights into its direct interactions with immune components and its potential therapeutic mechanisms.

Primary Cell Culture Systems (e.g., Human Polymorphonuclear Leukocytes, Mouse Peritoneal Macrophages)

Primary cell cultures derived from healthy donors or animals are crucial for studying the direct effects of this compound on key immune effector cells, reflecting more closely physiological conditions than established cell lines.

Human Polymorphonuclear Leukocytes (PMNs): Research has demonstrated that this compound, similar to its parent peptide tuftsin (B1682037), can interact with human PMNs. Studies indicate that tuftsin stimulates phagocytic activity in these cells researchgate.netresearchgate.net. Furthermore, incubation of human PMNs with tuftsin has been shown to significantly alter intracellular cyclic nucleotide levels, specifically increasing cyclic guanosine (B1672433) monophosphate (cGMP) and decreasing cyclic adenosine (B11128) monophosphate (cAMP) researchgate.net. These biochemical changes are associated with the modulation of PMN functions. Specific binding sites for tuftsin have also been identified on human PMNs, underscoring the peptide's direct interaction with these cells researchgate.net.

Mouse Peritoneal Macrophages: this compound has been extensively studied in conjunction with mouse peritoneal macrophages. These studies reveal that the peptide significantly enhances the phagocytic index of macrophages, showing a greater increase (230%) compared to tuftsin alone (160%) vulcanchem.com. Biochemical analyses using flow cytometry have indicated that this compound treatment leads to an upregulation of key surface markers on macrophages, including CD11b (2.1-fold increase) and MHC class II (1.8-fold increase), which are critical for antigen presentation and immune cell interaction vulcanchem.com. Additionally, this compound treatment elevates intracellular superoxide (B77818) (O₂⁻) production by 3.8-fold within 15 minutes in murine macrophages, triggering a cascade that can lead to tumor cell damage vulcanchem.com.

Established Cell Lines (e.g., MonoMac6, RAW 264.7 Macrophages)

Established cell lines offer advantages such as ease of handling, scalability, and genetic tractability, making them valuable tools for high-throughput screening and mechanistic studies of this compound.

MonoMac6 Cell Line: The MonoMac6 cell line, a human monocytic leukemia cell line, has been utilized to evaluate the efficacy of tuftsin-based drug delivery systems. Research involving conjugates of methotrexate (B535133) with tuftsin-like peptide carriers has shown that these constructs exhibit superior chemotactic properties, rapid cellular uptake, and trigger higher cytotoxic effects on MonoMac6 cells compared to the free drug researchgate.net. These findings suggest the potential of this compound-based delivery systems in targeted cancer chemotherapy.

RAW 264.7 Macrophages: this compound has been investigated in the context of novel nanoparticle delivery systems, specifically involving RAW 264.7 macrophages. Studies have explored the targeting and activation of these macrophages using this compound-grafted lecithin (B1663433) liposome (B1194612) carriers, aiming to enhance immune responses against cancer cells researchgate.net. The liposomal encapsulation allows for the release of pro-inflammatory cargo within the macrophage, thereby recruiting further immune cells to combat cancer.

Complex In Vitro Models (e.g., Organ-on-Chip, Spheroids) for this compound Evaluation

While direct studies using organ-on-chip platforms for this compound are limited in the reviewed literature, research into peptide-drug conjugates for conditions like tuberculosis has explored "tissue-mimicking 3D models" to assess drug penetration and efficacy researchgate.net. These models offer a more physiologically relevant environment than traditional 2D cultures, allowing for the evaluation of how this compound or its conjugates might behave within complex tissue microenvironments, including their penetration capabilities and interaction with cells embedded within such structures.

In Vivo Animal Models for this compound Efficacy Studies

Murine Models of Immune Response Modulation by this compound

Murine models are widely employed to evaluate this compound's capacity to modulate immune responses, especially in the context of cancer therapy.

Antineoplastic Effects: this compound has demonstrated significant antineoplastic activity in various murine cancer models. In studies involving B16/5B melanoma cells implanted in C57BL/6 mice, this compound administration resulted in dose-dependent tumor suppression, leading to complete tumor necrosis and a substantial increase in CD8+ T-cell infiltration within the tumor mass (from 5% to 38%) vulcanchem.comnih.gov. Furthermore, in models of L1210 lymphoblastic leukemia, this compound treatment significantly extended survival rates, with 35-40% of treated animals achieving long-term remission compared to controls vulcanchem.comnih.govresearchgate.netdtic.mil. Mechanistic investigations suggest that this compound may achieve this by selectively eradicating leukemia stem cells through the upregulation of FAS ligand vulcanchem.com.

Immunological Synergy and Modulation: this compound has also been investigated for its synergistic effects in combination therapies. When co-administered with cyclophosphamide (B585), this compound not only enhanced tumor volume reduction (89% compared to 48% for cyclophosphamide alone) but also counteracted chemotherapy-induced neutropenia, helping to maintain neutrophil counts vulcanchem.com. In other research, fusion proteins incorporating this compound have shown stronger immunogenicity, triggering robust humoral and cellular immune responses in mice and enhancing T-cell responses, suggesting potential for cancer immunotherapy spandidos-publications.com.

Table 1: Antineoplastic Efficacy of this compound in Murine Models

Model/ParameterThis compound TreatmentControl GroupSignificanceCitation
B16/5B Melanoma
Tumor-Free Survival38% (3 ng), 42% (2 µg), 45% (>2 µg)0%P < 0.05 vulcanchem.comnih.gov
Median Survival (Days)>80 (>2 µg)34P < 0.001 vulcanchem.com
CD8+ T-cell Infiltration38% of tumor mass5% of tumor massP < 0.001 vulcanchem.com
IC₅₀ (B16/5B Melanoma)0.8 nM120 nM (Tuftsin)N/A vulcanchem.com
L1210 Leukemia
Survival Rate (Remission)35-40%0%P < 0.01 vulcanchem.comnih.gov
Median Survival (Days)6214P < 0.001 vulcanchem.com
Combination Therapy
Tumor Volume Reduction89% (with Cyclophosphamide)48% (Cyclophosphamide alone)N/A vulcanchem.com

Animal Models for Investigating Anti-infective Mechanisms of this compound

This compound has also been explored for its potential in combating infectious diseases, particularly in animal models where its immunomodulatory effects can enhance the host's defense mechanisms.

Antifungal Activity: Studies have investigated the efficacy of this compound, often incorporated into liposomal formulations or used in combination therapies, against fungal infections in murine models. For instance, co-administration of tuftsin with liposomal antibiotics has shown enhanced effectiveness against Candida albicans and Aspergillus fumigatus in both immunocompetent and temporarily neutropenic mice mountunion.eduresearchgate.net. Tuftsin, and by extension this compound, is understood to increase the susceptibility of these fungi to phagocytosis by activating murine macrophages mountunion.edu. Pre-treatment with tuftsin-bearing liposomes has also demonstrated a prophylactic role against fungal infections researchgate.net.

Table 2: Immunomodulatory Effects of this compound on Murine Macrophages

ParameterThis compound TreatmentControl GroupCitation
Macrophage Phagocytic Index230% increase160% increase (Tuftsin) vulcanchem.com
Superoxide (O₂⁻) Production3.8-fold increaseBaseline vulcanchem.com
Upregulated Surface Markers
CD11b2.1-fold increaseBaseline vulcanchem.com
MHC class II1.8-fold increaseBaseline vulcanchem.com
PD-L11.5-fold increaseBaseline vulcanchem.com

Compound Names

Preclinical Tumor Models in this compound Research

Preclinical studies have utilized established tumor models to evaluate the efficacy of this compound. These models provide a controlled environment to assess the compound's impact on tumor growth, survival rates, and underlying biological mechanisms.

L1210 Leukemia Model

The L1210 lymphoblastic leukemia cell line, derived from a mouse with lymphocytic leukemia, serves as a standard model for evaluating antileukemic agents atcc.orgwikipedia.org. In studies involving this compound, this model has demonstrated significant therapeutic benefits. Administration of this compound against L1210 lymphoblastic leukemia in murine models resulted in a substantial extension of survival. Control animals typically survived for 14 days, whereas treated animals showed median survival rates of up to 62 days at specific doses. Notably, a significant proportion of treated animals, ranging from 35% to 40%, achieved long-term remission without detectable residual disease nih.gov. Mechanistic investigations suggest that this efficacy is partly attributed to the selective eradication of leukemia stem cells, potentially mediated by an upregulation of FAS ligand nih.govvulcanchem.com. Furthermore, this compound has been shown to induce oxidative stress in L1210 leukemia cells, with reported EC₅₀ values of 12.5 nM for hydroxyl radical (OH*) induction, which contributes to DNA strand breaks and lipid peroxidation vulcanchem.com.

B16/5B Melanoma Model

The B16/5B melanoma cell line, implanted in C57BL/6 mice, is a widely used syngeneic model for studying melanoma progression and the efficacy of novel cancer therapies nih.gov. Research employing this model has indicated that this compound administration leads to considerable suppression and elimination of solid tumor growth. In control groups, 100% of animals exhibited tumor development. In contrast, this compound treatment resulted in a significant number of tumor-free animals. Specifically, at doses of 3 ng, 2 µg, and 20 µg per mouse, tumor-free survival rates were reported as 38%, 42%, and 45%, respectively, with median survival exceeding 80 days for these groups nih.govvulcanchem.com. Histological analysis of tumors in responders revealed complete necrosis, accompanied by a marked increase in CD8+ T-cell infiltration within the tumor mass, rising from approximately 5% to 38% vulcanchem.com. Comparative studies also highlight this compound's superior antineoplastic activity against B16/5B melanoma compared to monomeric tuftsin, exhibiting a 150-fold greater potency on a molar basis (IC₅₀ of 0.8 nM for this compound versus 120 nM for tuftsin) nih.gov.

Table 1: Preclinical Antitumor Efficacy of this compound

Tumor ModelTreatment GroupTumor-Free SurvivalMedian Survival (Days)Notes
L1210 LeukemiaThis compound35-40%62Long-term remission; FAS ligand upregulation
B16/5B MelanomaThis compound (3 ng)38%>80Dose-dependent suppression; increased CD8+ T-cell infiltration
B16/5B MelanomaThis compound (2 µg)42%>80Dose-dependent suppression; increased CD8+ T-cell infiltration
B16/5B MelanomaThis compound (20 µg)45%>80Dose-dependent suppression; increased CD8+ T-cell infiltration
B16/5B MelanomaControl0%34Tumor growth observed in all animals

Computational Approaches and Structure-Activity Relationship (SAR) Methodologies

Computational methods play a crucial role in understanding the molecular interactions and structure-activity relationships of peptides like this compound. These approaches aid in predicting binding affinities, identifying key structural features responsible for biological activity, and guiding the design of novel analogs.

Molecular Modeling and Docking Studies of this compound

Molecular modeling techniques, including molecular dynamics simulations and docking studies, are instrumental in elucidating how this compound interacts with its cellular targets. Studies suggest that this compound adopts a specific β-turn conformation within residues 4–7. This conformation is hypothesized to enhance its interaction with receptors, such as neuropilin-1 (Nrp1) vulcanchem.comamazonaws.com. While specific docking studies detailing this compound's interaction with Nrp1 are not detailed in the provided search results, the general principles of molecular docking involve predicting the binding pose and affinity of a ligand to a protein target using computational algorithms and software uneb.brmdpi.comresearchgate.net. Such studies would typically involve constructing 3D models of the protein and peptide, performing docking simulations to identify favorable binding orientations, and evaluating the binding energy or score. Experimental techniques like Surface Plasmon Resonance (SPR) have confirmed the binding of this compound to its receptor, providing quantitative data (e.g., dissociation constant, Kd) that can be used to validate computational models nih.govvulcanchem.com.

Table 2: Receptor Binding Affinity Data

CompoundReceptorDissociation Constant (Kd)Method
This compoundNrp12.1 nMSPR
Tuftsin (monomer)Nrp118 nMSPR

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound and Analogs

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its biological activity mdpi.comspu.edu.synih.govijnrd.org. By quantifying physicochemical properties (e.g., lipophilicity, electronic parameters, steric factors) and correlating them with observed biological effects (e.g., IC₅₀, Kd), QSAR models can predict the activity of novel analogs and guide lead optimization. For this compound, comparative activity data against its monomeric form (tuftsin) provides a foundation for SAR. The 150-fold increase in antineoplastic activity of this compound over tuftsin against B16/5B melanoma, attributed to its dimeric structure and bivalent receptor binding, highlights how structural modifications can dramatically influence potency nih.govvulcanchem.com. QSAR analysis would typically involve generating molecular descriptors for this compound and a series of its analogs, then employing statistical methods (e.g., multiple linear regression) to build predictive models. Such analyses could identify specific structural features or physicochemical properties that are critical for enhanced activity, such as the dimeric arrangement or specific amino acid side-chain interactions with the Nrp1 receptor.

Bioinformatic Analysis of this compound-Related Biological Pathways

Bioinformatic approaches, particularly pathway analysis, are essential for understanding the complex biological processes modulated by this compound. These methods help identify enriched biological pathways, signaling cascades, and molecular networks affected by the compound.

This compound has been observed to modulate several key cellular markers and pathways. Flow cytometry studies have indicated an upregulation of surface markers such as CD11b (2.1-fold increase), MHC class II (1.8-fold increase), and PD-L1 (1.5-fold increase) on phagocytic cells vulcanchem.com. These changes suggest an enhanced immune cell activation and antigen presentation capacity. Furthermore, this compound's effects on leukemia stem cells involve FAS ligand upregulation, a mechanism implicated in apoptosis nih.govvulcanchem.com. The peptide's interaction with the Nrp1 receptor is known to modulate intracellular signaling pathways, including those involving transforming growth factor beta (TGF-β), cyclic guanosine monophosphate (cGMP), and intracellular calcium (Ca²⁺) amazonaws.comresearchgate.net.

Table 3: Observed Cellular Marker Upregulation by this compound

MarkerFold IncreaseMethodImplication
CD11b2.1-foldFlow CytometryEnhanced phagocytosis, immune cell activation
MHC Class II1.8-foldFlow CytometryImproved antigen presentation
PD-L11.5-foldFlow CytometryModulation of immune checkpoint regulation
FAS Ligand4.2-foldMechanistic StudySelective leukemia stem cell eradication (L1210)

Compound List:

this compound

Tuftsin

Tuftsinyltuftsin in Targeted Therapeutic Research Concepts

Application of Tuftsinyltuftsin as a Targeting Moiety in Drug Delivery Systems

The core concept behind using this compound as a targeting moiety lies in its inherent ability to bind to receptors on immune cells, particularly macrophages. This specific interaction offers a pathway to deliver therapeutic agents directly to these cells, which are pivotal in various diseases, including cancer and infectious diseases.

Design and Synthesis of this compound-Based Drug Conjugates

The synthesis of this compound can be achieved through classical or Merrifield solid-phase peptide synthesis methods. sav.sk The design of drug conjugates would involve linking a therapeutic agent, such as an anticancer drug, to the this compound peptide. This could be achieved through various chemical ligation strategies, targeting functional groups on both the peptide and the drug. While research has been conducted on drug conjugates of Tuftsin (B1682037) and its derivatives, specific and detailed studies on this compound-drug conjugates, including their synthesis, stability, and efficacy, are not extensively reported in peer-reviewed literature.

Exploration of this compound in Enhancing Cellular Uptake of Research Compounds

The primary mechanism for enhanced cellular uptake by this compound-modified systems is expected to be receptor-mediated endocytosis. By binding to its specific receptors on immune cells, this compound would facilitate the internalization of the attached nanocarrier or drug molecule. This targeted uptake would increase the intracellular concentration of the therapeutic agent in the target cells, potentially enhancing its efficacy and reducing off-target effects. However, specific studies quantifying the enhancement of cellular uptake for various research compounds by this compound are not detailed in the available literature.

Mechanism-Based Targeting of Immune Cells by this compound in Experimental Systems

The mechanism of targeting relies on the specific recognition of the Tuftsin sequence by receptors on phagocytic cells. Early studies on Tuftsin identified its role in stimulating various functions of macrophages and polymorphonuclear leukocytes. This compound, as a dimer, is believed to interact with these same receptors. Some research has suggested that this compound exhibits a stronger binding affinity than Tuftsin itself. researchgate.net This enhanced binding could lead to more efficient targeting and activation of immune cells.

In experimental systems, this compound has demonstrated increased antitumor effects compared to Tuftsin in certain cancer models, such as L1210 leukemia and B16/5B melanoma cells. spandidos-publications.comethernet.edu.etdtic.miljci.org This enhanced activity is attributed to both its greater stability and its potential for more potent immune cell activation. The activation of macrophages by this compound is thought to be a key component of its antitumor effect. ethernet.edu.et

Table 2: Investigated Biological Activities of this compound

ActivityExperimental ModelReference
Antitumour EffectL1210 Leukemia in DBA mice ethernet.edu.et
Antitumour EffectB16/5B Melanoma cells jci.org
Immune Cell TargetingRAW 264.7 Macrophages mountunion.edu

Future Directions and Emerging Research Avenues for Tuftsinyltuftsin

Elucidation of Undiscovered Receptors and Co-receptors for Tuftsinyltuftsin

While Neuropilin-1 (Nrp1) has been identified as a primary receptor for this compound, the possibility of additional or co-receptor interactions warrants comprehensive investigation. Nrp1 itself functions as a co-receptor for various growth factors and signaling molecules, including vascular endothelial growth factor (VEGF) and semaphorins, and its signaling often involves complex interactions with other transmembrane proteins dovepress.commdpi.com.

Future research should focus on:

Identifying novel binding partners: Employing advanced techniques such as co-immunoprecipitation followed by mass spectrometry, or yeast two-hybrid screens, to identify other cellular proteins that bind to this compound, either directly or as part of a complex with Nrp1.

Investigating co-receptor roles: Determining whether this compound's effects are modulated by other co-receptors known to interact with Nrp1, such as plexins or integrins, and whether these interactions influence specificity or potency.

Exploring cell-type specific receptor usage: Assessing if this compound interacts with different receptor profiles on various immune cell types (e.g., macrophages, T cells, dendritic cells) or cancer cells, which could explain its diverse biological effects.

Characterizing binding kinetics and affinity: Conducting detailed equilibrium and kinetic binding assays to precisely quantify the affinity and avidity of this compound for Nrp1 and any other identified receptors, potentially using radiolabeled analogs or surface plasmon resonance nih.govumich.edusci-hub.serevvity.com.

Comprehensive Mapping of this compound-Mediated Intracellular Signaling Networks

The established link between this compound, Nrp1, and the TGF-β pathway provides a starting point for dissecting its intracellular signaling cascades. This compound has been shown to promote Smad3 phosphorylation and reduce Akt phosphorylation, indicating specific downstream effects nih.govnih.gov. However, a complete understanding of the signaling network is crucial.

Future research should aim to:

Map downstream signaling pathways: Utilize phosphoproteomics and transcriptomics to identify the full spectrum of intracellular proteins and genes modulated by this compound. This includes pathways beyond TGF-β, such as those involving mitogen-activated protein kinases (MAPKs), PI3K/Akt, or NF-κB, which are often activated by immune receptor signaling.

Investigate cross-talk with other signaling hubs: Elucidate how this compound signaling intersects with other critical cellular pathways, such as those regulated by growth factors (e.g., VEGF) or inflammatory mediators, especially in the context of the tumor microenvironment.

Determine the role of intracellular calcium and cyclic nucleotides: Explore the potential involvement of intracellular calcium (Ca²⁺) fluxes and cyclic nucleotides (cAMP, cGMP) in mediating this compound's effects, as suggested by studies on Tuftsin (B1682037) researchgate.net.

Delineate signal transduction from receptor to effector: Precisely map the sequence of events from ligand-receptor binding to the activation of effector functions, including the specific roles of adaptor proteins and secondary messengers.

Investigation of this compound's Role in Specific Disease Models and Pathophysiological Contexts

This compound's potent antineoplastic activity, particularly in models like L1210 leukemia and B16/5B melanoma, highlights its therapeutic potential. Expanding this investigation into a wider array of disease models and pathophysiological contexts is essential.

Future research should prioritize:

Oncology models:

Solid tumor microenvironment: Evaluate this compound's efficacy in various solid tumor models (e.g., breast, lung, colon cancer), assessing its impact on tumor growth, metastasis, angiogenesis, and immune evasion.

Drug-resistant cancers: Investigate its potential to overcome resistance mechanisms, such as P-glycoprotein expression, in multidrug-resistant cancer cell lines and animal models.

Immunotherapy augmentation: Explore its synergistic effects when combined with existing immunotherapies (e.g., checkpoint inhibitors, CAR-T cell therapy) or chemotherapy, potentially by modulating the tumor immune microenvironment.

Infectious disease models: Assess this compound's impact on host immune responses in models of bacterial, viral, or fungal infections, building on Tuftsin's known antimicrobial properties.

Autoimmune and inflammatory diseases: Investigate its potential immunomodulatory effects in models of autoimmune disorders (e.g., rheumatoid arthritis, lupus) or chronic inflammatory conditions, given its ability to induce anti-inflammatory shifts in microglia nih.govnih.gov.

Neurodegenerative diseases: Given Nrp1's role in neuronal guidance and the known effects of Tuftsin on microglia, explore this compound's potential in models of neuroinflammation or neurodegenerative disorders.

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) in this compound Research

Omics technologies offer a powerful means to unravel the complex molecular mechanisms underlying this compound's actions at a systems level.

Future research should leverage:

Transcriptomics (RNA-Seq): Analyze global changes in gene expression in response to this compound treatment in various cell types and disease models to identify key pathways and regulatory networks. This can reveal novel targets and mechanisms of action.

Proteomics: Employ mass spectrometry-based proteomics to identify changes in protein abundance, post-translational modifications (e.g., phosphorylation, ubiquitination), and protein-protein interactions. This is crucial for mapping signaling pathways and identifying functional protein complexes.

Metabolomics: Investigate alterations in cellular metabolite profiles to understand how this compound affects cellular metabolism and energy production, which could be critical for immune cell activation or cancer cell viability.

Multi-omics integration: Combine data from transcriptomics, proteomics, and metabolomics to build comprehensive molecular profiles and systems-level models of this compound's biological effects, offering a holistic view of its impact.

Development of Novel this compound Analogs with Enhanced Specificity or Potency for Research Applications

The synthesis of this compound itself represents a step towards optimizing Tuftsin's activity. Further development of analogs can tailor its properties for specific research applications or therapeutic goals.

Future research should focus on:

Enhanced Receptor Specificity: Design analogs that exhibit higher affinity and selectivity for Nrp1 or potentially target other relevant receptors, aiming to reduce off-target effects and improve therapeutic precision.

Improved Pharmacokinetic Properties: Develop analogs with increased stability against enzymatic degradation, enhanced cellular uptake, or altered distribution profiles to improve their bioavailability and duration of action. This could involve PEGylation, lipidation, or conjugation to nanoparticles.

Targeted Delivery Systems: Create this compound conjugates or formulations (e.g., liposomes, nanoparticles) that specifically deliver the peptide to target cells or tissues, thereby increasing local concentration and efficacy while minimizing systemic exposure.

Probes for Mechanistic Studies: Synthesize labeled this compound analogs (e.g., fluorescently tagged, biotinylated) for use in detailed binding assays, cellular localization studies, and imaging to further dissect its mechanisms of action.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, paving the way for novel therapeutic strategies and advanced research tools.

Q & A

Q. How can researchers ensure GDPR compliance when sharing this compound clinical trial data?

  • Methodology :
  • Data Anonymization : Remove direct identifiers (e.g., patient IDs) and aggregate data to prevent re-identification. Use secure platforms (e.g., Zenodo) for deposition .
  • Documentation : Obtain explicit consent for data reuse and publish under CC-BY-NC licenses. Include compliance statements in IRB submissions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.